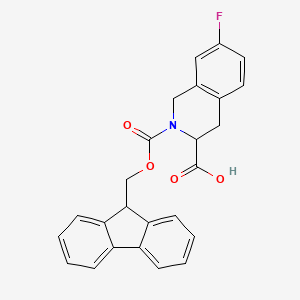
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the protection of the amino group with the Fmoc groupThe reaction conditions often include the use of organic solvents such as diethyl ether and ethyl acetate, and the pH is adjusted using hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and acid chlorides . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the use of sodium azide in the presence of an acid chloride can lead to the formation of azides, which are useful intermediates in organic synthesis .
Scientific Research Applications
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a coupling agent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug precursor.
Mechanism of Action
The mechanism of action of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid: A valine derivative used in peptide synthesis.
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid: Another Fmoc-protected amino acid used in organic synthesis.
Uniqueness
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific structure, which includes a fluoro group and a tetrahydroisoquinoline ring. This unique structure imparts specific chemical and biological properties that make it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C25H20FNO4 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H20FNO4/c26-17-10-9-15-12-23(24(28)29)27(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23H,12-14H2,(H,28,29) |
InChI Key |
IQEXBYAENNRNFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC2=C1C=CC(=C2)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















